molecular formula C20H16N2O4S2 B594924 (R)-1,1'-binaphthyl-2,2'-disulfonamide CAS No. 1245748-66-6

(R)-1,1'-binaphthyl-2,2'-disulfonamide

Cat. No. B594924
CAS RN: 1245748-66-6
M. Wt: 412.478
InChI Key: GHOMEMIQVSTVEP-UHFFFAOYSA-N
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Description

(R)-1,1'-binaphthyl-2,2'-disulfonamide, also known as BINOL, is a chiral organic compound that has been widely used in various fields of science, including chemistry, biology, and medicine. BINOL is a versatile molecule that has unique properties, making it an essential tool for researchers.

Scientific Research Applications

  • Synthesis of Optically Pure Binaphthyl Disulfonic Acids : A practical synthesis method for optically pure 3,3'-diaryl-1,1'-binaphthyl-2,2'-disulfonic acids from chiral sulfonimides has been developed. This unusual synthesis, which provides arylsulfonic acids from arylsulfonamides, is significant as common methods usually yield amines with the decomposition of sulfone groups during deprotection (Hatano, Ozaki, Nishikawa, & Ishihara, 2013).

  • Chiral Bronsted Acid Catalysts : Chiral Bronsted acid catalysts derived from (R)- or (S)- 1,1′-bi-2-naphthol (BINOL) have found widespread application as chiral organocatalysts and chiral ligands for metal species. The Bronsted acidity of these catalysts is associated with their catalytic activity. Chiral 1,1′-binaphthyl-2,2′-disulfonic acid (BINSA) and corresponding chiral binaphthyl disulfonimides are attractive as stronger chiral Bronsted acid catalysts than carboxylic acids, phosphoric acids, and phosphoramides (Hatano & Ishihara, 2014).

  • Asymmetric Catalysis : (R)-1,1′-Binaphthyl-2,2′-diol (R-BINOL) derived chiral phosphoric acids have been used as organocatalysts for the asymmetric oxidation of aryl alkyl sulfides and aldehyde-derived 1,3-dithianes with aqueous hydrogen peroxide as the terminal oxidant, achieving moderate to excellent yields and selectivity (Liu et al., 2012).

  • Enantioselective Mannich-type Reaction : A practical synthesis of chiral 1,1'-binaphthyl-2,2'-disulfonic acid (BINSA 1) and its use in enantioselective catalysis in Mannich-type reactions has been established. These combined salts act as convenient chiral tailor-made Brønsted acid-base organocatalysts in situ (Hatano, Maki, Moriyama, Arinobe, & Ishihara, 2008).

  • Enantioselective Direct Aminal Synthesis : Chiral ammonium 1,1'-binaphthyl-2,2'-disulfonates, prepared in situ from (R)-BINSA and achiral amines, have been used to promote the enantioselective addition of primary amides to aromatic aldimines (Hatano, Ozaki, Sugiura, & Ishihara, 2012).

  • Sulfonation Reactions : The sulfonation of binaphthyl derivatives such as 1,1'-binaphthyl has been studied, demonstrating the substitution at different positions upon sulfonation. This research provides insights into the reactivity order and the formation of sulfonic acid derivatives (Cerfontain, Zou, & Bakker, 1994).

  • Chiral Iron Disulfonate Catalyst : A chiral redox disulfonate iron complex has been developed for asymmetric catalysis, particularly effective in the enantioselective oxidative cross-coupling between 2-naphthols and 2-aminonaphthalene derivatives, providing optically enriched products (Dyadyuk et al., 2022).

properties

IUPAC Name

1-(2-sulfamoylnaphthalen-1-yl)naphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S2/c21-27(23,24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)28(22,25)26/h1-12H,(H2,21,23,24)(H2,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOMEMIQVSTVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)S(=O)(=O)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1,1'-binaphthyl-2,2'-disulfonamide

CAS RN

1245748-66-6, 1187629-41-9
Record name 1245748-66-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1187629-41-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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